molecular formula C28H29N3O4 B2612293 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 862828-59-9

1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2612293
CAS No.: 862828-59-9
M. Wt: 471.557
InChI Key: SAFZDGBXVWXBOF-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains a benzimidazole group, which is a type of heterocyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The benzimidazole group is a fused ring system that is planar and aromatic. The pyrrolidin-2-one group is a five-membered ring with a carbonyl (C=O) and a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group in the pyrrolidin-2-one ring could potentially undergo reactions such as nucleophilic addition or reduction. The benzimidazole group might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Factors that could influence its properties include its size, shape, charge distribution, and the polarity of its functional groups .

Scientific Research Applications

Novel Compound Synthesis

Research efforts have been dedicated to the synthesis of analogs and derivatives that share structural similarities with the target compound, focusing on the exploration of their synthetic pathways and chemical properties. For instance, the synthesis of benzimidazole derivatives has been a subject of interest, demonstrating the versatility and potential applications of these compounds in pharmaceutical and material science (Singh & Lesher, 1991; Mohammadpoor-Baltork et al., 2007).

Material Science Applications

Compounds with structural features similar to the target have been utilized in the development of novel materials, such as polyimides, which are known for their excellent thermal stability and solubility in various solvents. This underscores the potential of such compounds in the creation of high-performance materials (Ghaemy & Alizadeh, 2009).

Pharmaceutical Research

Benzimidazole derivatives, for example, have been synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities, suggesting the therapeutic potential of compounds within this chemical class. Such studies indicate the possibility of discovering novel treatments for inflammation and related conditions (El-Nezhawy et al., 2013).

Photo-Physical Studies

Explorations into the photo-physical properties of related compounds, including their absorption-emission characteristics and the effects of solvent polarity, reveal the potential for applications in fluorescent materials and sensors (Padalkar et al., 2011). This area of research holds promise for the development of novel diagnostic tools and materials with unique optical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and environmental impact .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-33-22-13-14-26(34-2)25(18-22)31-19-20(17-27(31)32)28-29-23-11-6-7-12-24(23)30(28)15-8-16-35-21-9-4-3-5-10-21/h3-7,9-14,18,20H,8,15-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFZDGBXVWXBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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